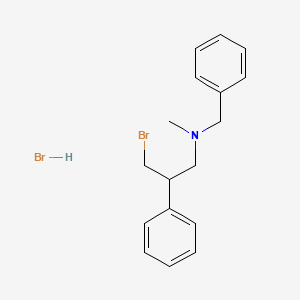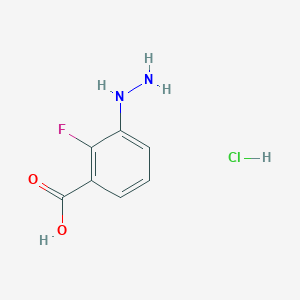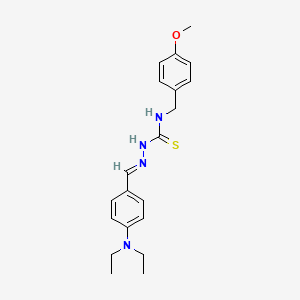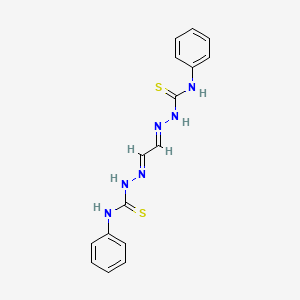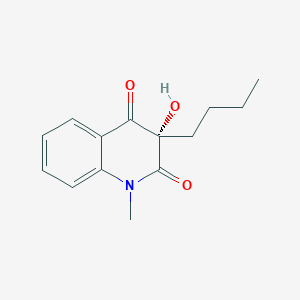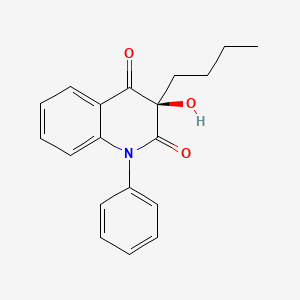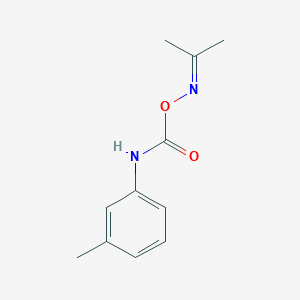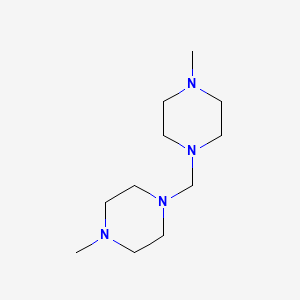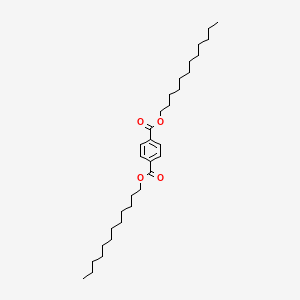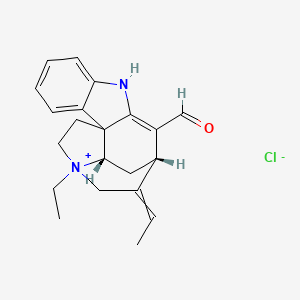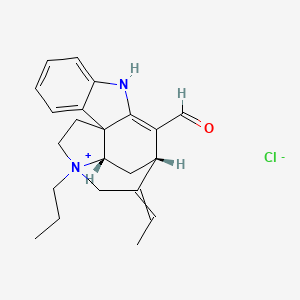![molecular formula C12H23ClN4 B1653705 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride CAS No. 1909308-46-8](/img/structure/B1653705.png)
1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride
Übersicht
Beschreibung
“1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride” is an organic compound with the CAS Number: 1909308-46-8 . It has a molecular weight of 258.79 . The IUPAC name of this compound is 1-((1-(tert-butyl)-1H-pyrazol-4-yl)methyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N4.ClH/c1-12(2,3)16-10-11(8-14-16)9-15-6-4-13-5-7-15;/h8,10,13H,4-7,9H2,1-3H3;1H . This indicates that the compound has a molecular structure with 12 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and a chloride ion .Physical And Chemical Properties Analysis
This compound appears as a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction, characterized by spectroscopic techniques and single crystal XRD data. This study emphasizes the structural characterization and potential for biological activity investigation, though the direct relation to 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride is indirect, showcasing the broader chemical family's relevance in scientific research (Sanjeevarayappa et al., 2015).
Biological Evaluation of Derivatives
A series of pyrazole carboxamide derivatives, including compounds related to 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine, was synthesized. These derivatives underwent X-ray structure characterization, demonstrating the importance of such compounds in developing new therapeutic agents, though the specific activities and applications of 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride itself are not directly addressed (Lv et al., 2013).
Antibacterial and Enzyme Inhibition Activities
Research into novel bis(pyrazole-benzofuran) hybrids, including structures related to 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine, found significant antibacterial efficacies and biofilm inhibition activities. These compounds showed potent inhibition against various bacterial strains and were studied for their potential as MRSA and VRE inhibitors, demonstrating the compound's relevance in addressing antibiotic resistance (Mekky & Sanad, 2020).
Anticonvulsant and Antimicrobial Evaluation
Synthesis and evaluation of anticonvulsant and antimicrobial activities of derivatives within the same chemical family as 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride have been conducted. These studies highlight the therapeutic potential of such compounds in treating neurological disorders and infections, underscoring the chemical family's versatility in drug development (Aytemi̇r et al., 2004).
Antidepressant and Anxiolytic Properties
Research on novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which are structurally related to 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride, showed significant antidepressant and antianxiety activities. This research indicates the potential psychiatric applications of these compounds, highlighting the broad therapeutic scope of the chemical family (Kumar et al., 2017).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-[(1-tert-butylpyrazol-4-yl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4.ClH/c1-12(2,3)16-10-11(8-14-16)9-15-6-4-13-5-7-15;/h8,10,13H,4-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGXNJLWDLWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride | |
CAS RN |
1909308-46-8 | |
| Record name | Piperazine, 1-[[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909308-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-propan-2-yl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B1653624.png)
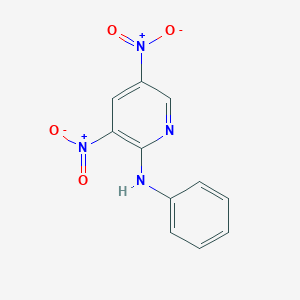
![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-3H-[1,3]oxazolo[4,5-c]pyridin-2-one](/img/structure/B1653627.png)
